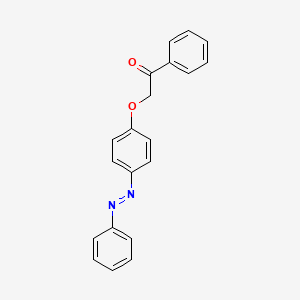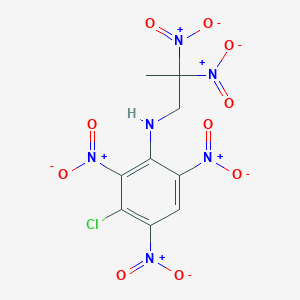
1-Phenyl-2-(4-phenylazo-phenoxy)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE is an organic compound with a complex structure that includes phenyl and diazenyl groups
Vorbereitungsmethoden
The synthesis of 1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with phenylhydrazine to form the intermediate compound, which is then reacted with phenyl diazonium salt under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The phenyl and diazenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE can be compared with similar compounds such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar phenyl group but differs in its functional groups and applications.
Phenylacetone: Another related compound with a phenyl group, but with different chemical properties and uses.
The uniqueness of 1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE lies in its specific structure and the presence of both phenyl and diazenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H16N2O2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-phenyl-2-(4-phenyldiazenylphenoxy)ethanone |
InChI |
InChI=1S/C20H16N2O2/c23-20(16-7-3-1-4-8-16)15-24-19-13-11-18(12-14-19)22-21-17-9-5-2-6-10-17/h1-14H,15H2 |
InChI-Schlüssel |
HKASRYINDYHBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554099.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide](/img/structure/B11554107.png)

![2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11554116.png)
![N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine](/img/structure/B11554117.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11554125.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11554129.png)
![2-(4-bromophenoxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11554137.png)
![N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11554144.png)
![4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11554145.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554160.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554167.png)

